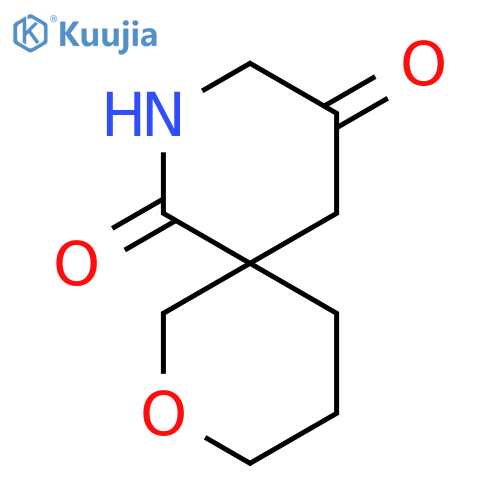

Cas no 2219376-75-5 (2-oxa-8-azaspiro5.5undecane-7,10-dione)

2-oxa-8-azaspiro5.5undecane-7,10-dione 化学的及び物理的性質

名前と識別子

-

- 2-oxa-8-azaspiro5.5undecane-7,10-dione

- 2-oxa-8-azaspiro[5.5]undecane-7,10-dione

- EN300-1708175

- 2219376-75-5

-

- インチ: 1S/C9H13NO3/c11-7-4-9(8(12)10-5-7)2-1-3-13-6-9/h1-6H2,(H,10,12)

- InChIKey: MGYZISGMRDSWLQ-UHFFFAOYSA-N

- ほほえんだ: O1CCCC2(C(NCC(C2)=O)=O)C1

計算された属性

- せいみつぶんしりょう: 183.08954328g/mol

- どういたいしつりょう: 183.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 55.4Ų

2-oxa-8-azaspiro5.5undecane-7,10-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1708175-0.05g |

2-oxa-8-azaspiro[5.5]undecane-7,10-dione |

2219376-75-5 | 0.05g |

$912.0 | 2023-09-20 | ||

| Enamine | EN300-1708175-0.1g |

2-oxa-8-azaspiro[5.5]undecane-7,10-dione |

2219376-75-5 | 0.1g |

$956.0 | 2023-09-20 | ||

| Enamine | EN300-1708175-10g |

2-oxa-8-azaspiro[5.5]undecane-7,10-dione |

2219376-75-5 | 10g |

$4667.0 | 2023-09-20 | ||

| Enamine | EN300-1708175-5.0g |

2-oxa-8-azaspiro[5.5]undecane-7,10-dione |

2219376-75-5 | 5g |

$3147.0 | 2023-06-04 | ||

| Enamine | EN300-1708175-1.0g |

2-oxa-8-azaspiro[5.5]undecane-7,10-dione |

2219376-75-5 | 1g |

$1086.0 | 2023-06-04 | ||

| Enamine | EN300-1708175-0.25g |

2-oxa-8-azaspiro[5.5]undecane-7,10-dione |

2219376-75-5 | 0.25g |

$999.0 | 2023-09-20 | ||

| Enamine | EN300-1708175-2.5g |

2-oxa-8-azaspiro[5.5]undecane-7,10-dione |

2219376-75-5 | 2.5g |

$2127.0 | 2023-09-20 | ||

| Enamine | EN300-1708175-1g |

2-oxa-8-azaspiro[5.5]undecane-7,10-dione |

2219376-75-5 | 1g |

$1086.0 | 2023-09-20 | ||

| Enamine | EN300-1708175-10.0g |

2-oxa-8-azaspiro[5.5]undecane-7,10-dione |

2219376-75-5 | 10g |

$4667.0 | 2023-06-04 | ||

| Enamine | EN300-1708175-0.5g |

2-oxa-8-azaspiro[5.5]undecane-7,10-dione |

2219376-75-5 | 0.5g |

$1043.0 | 2023-09-20 |

2-oxa-8-azaspiro5.5undecane-7,10-dione 関連文献

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

2-oxa-8-azaspiro5.5undecane-7,10-dioneに関する追加情報

Professional Introduction to 2-oxa-8-azaspiro5.5undecane-7,10-dione (CAS No: 2219376-75-5)

2-oxa-8-azaspiro5.5undecane-7,10-dione, with the CAS number 2219376-75-5, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology due to its unique structural and functional properties. This spirocyclic framework, featuring an oxygen and nitrogen atom within a spirocane structure, presents a versatile scaffold for the development of novel bioactive molecules. The compound's molecular architecture combines the rigidity of the spirocyclic core with the flexibility of its fused rings, making it an attractive candidate for further exploration in drug discovery and synthetic chemistry.

The significance of 2-oxa-8-azaspiro5.5undecane-7,10-dione lies in its potential applications across multiple domains, including enzyme inhibition, receptor binding, and material science. Recent advancements in computational chemistry have enabled researchers to predict its interactions with biological targets with high precision. The presence of both oxygen and nitrogen atoms in the molecule allows for diverse functionalization strategies, which can be tailored to enhance its pharmacological properties. This compound's ability to mimic natural products while maintaining structural complexity makes it a promising candidate for developing next-generation therapeutics.

In the realm of medicinal chemistry, the spirocyclic core of 2-oxa-8-azaspiro5.5undecane-7,10-dione has been investigated for its potential as a scaffold for small-molecule drugs. Studies have shown that such spirocyclic compounds can exhibit high binding affinity and selectivity towards various biological targets. For instance, derivatives of this scaffold have been explored for their inhibitory effects on enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The oxygen and nitrogen atoms within the molecule contribute to hydrogen bonding capabilities, which are crucial for stabilizing interactions with biological receptors.

Recent research has also highlighted the synthetic utility of 2-oxa-8-azaspiro5.5undecane-7,10-dione as a building block for more complex molecules. The spirocyclic framework provides a stable platform that can be modified through various chemical reactions without compromising its core structure. This flexibility has allowed chemists to design libraries of derivatives with tailored properties for specific applications. For example, modifications at the 7 and 10 positions of the dione moiety have been shown to influence the compound's solubility and bioavailability, making it more suitable for pharmaceutical formulations.

The compound's potential in material science is another area of interest. The rigid spirocyclic structure can contribute to the development of novel polymers and materials with unique mechanical and thermal properties. Researchers have explored its incorporation into polymer matrices to enhance material stability and functionality. Additionally, the oxygen and nitrogen atoms in 2-oxa-8-azaspiro5.5undecane-7,10-dione can participate in coordination chemistry, opening up possibilities for applications in catalysis and material design.

From a computational perspective, advances in molecular modeling have enabled detailed studies on the conformational preferences and electronic properties of 2-oxa-8-azaspiro5.5undecane-7,10-dione. These studies have provided insights into how structural modifications can affect its biological activity. For instance, simulations have shown that certain conformations of this molecule can enhance interactions with target proteins by optimizing key pharmacophoric groups. This knowledge has guided experimental efforts to develop more potent derivatives.

The synthesis of 2-oxa-8-azaspiro5.5undecane-7,10-dione has been refined through multiple approaches, each offering distinct advantages in terms of yield and scalability. One common method involves the reaction of appropriately substituted precursors under controlled conditions to form the spirocyclic core. Recent improvements in synthetic techniques have enabled higher yields and cleaner reactions, making it more feasible to produce this compound on larger scales for research purposes.

In conclusion,2-oza-xoaxoaxoaxoaxoaxoaxoaxoaxoa-xoa-xoa-xoa-xoa-xoa-xoa-xoa-xoa-xoa-xoa-zspiroxozxozxozxozxozxozxozxozxozxozxzodone (CAS No: 221937675) remains a fascinating subject of study due to its versatile structural features and broad range of potential applications. Its unique combination of rigidity and flexibility makes it an excellent scaffold for drug discovery efforts aimed at addressing unmet medical needs.

2219376-75-5 (2-oxa-8-azaspiro5.5undecane-7,10-dione) 関連製品

- 13578-35-3(6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine)

- 1698589-29-5(1-(2-Ethoxy-5-methylphenyl)-2,2-difluoroethanone)

- 1564-48-3((1H-Imidazol-2-yl)-acetic acid methyl ester)

- 1428358-62-6(N-(2-chlorophenyl)methyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide)

- 882409-43-0(1H-Inden-1-ol, 2,3-dihydro-4-methyl-, (1R)-)

- 1311944-38-3(N-(1-cyanocyclopentyl)-2-(5-methylthiophen-2-yl)acetamide)

- 1805345-72-5(2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)

- 1805835-62-4(Methyl 2-amino-4-fluoropyridine-3-acetate)

- 1286898-52-9(Methyl 3-[(2-chlorobenzyl)oxy]benzoate)

- 384369-10-2(2-({4-amino-5,6-dimethylthieno2,3-dpyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide)